3-Carbamyl-1-methylpyridinium chloride
3-Carbamyl-1-methylpyridinium chloride
Nicotinamide is a precursor of NAD (Item No. 16077) and NADP (Item No. 10004675), which serve essential functions in modulating cellular redox status and controlling signaling and transcriptional events. 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced by the action of nicotinamide N-methyltransferase (NNMT; Item No. 15138). It demonstrates antithrombotic and anti-inflammatory properties through direct action on the endothelium by a mechanism involving the prostacyclin pathway and by improving nitric oxide bioavailability. Aggressive cancer cell lines are reported to have higher levels of MNA due to increased NNMT-directed transfer of methyl groups from S-adenosyl-L-methionine to nicotinamide, implicating a role for MNA in cancer cell metabolism.
Brand Name:
Vulcanchem
CAS No.:
1005-24-9
VCID:
VC0049754
InChI:
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
SMILES:
C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Molecular Formula:
C7H9ClN2O
Molecular Weight:
172.61 g/mol
3-Carbamyl-1-methylpyridinium chloride
CAS No.: 1005-24-9
Reference Standards
VCID: VC0049754
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
CAS No. | 1005-24-9 |
---|---|
Product Name | 3-Carbamyl-1-methylpyridinium chloride |
Molecular Formula | C7H9ClN2O |
Molecular Weight | 172.61 g/mol |
IUPAC Name | 1-methylpyridin-1-ium-3-carboxamide;chloride |
Standard InChI | InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
Standard InChIKey | BWVDQVQUNNBTLK-UHFFFAOYSA-N |
Isomeric SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Canonical SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Appearance | Assay:≥95%A crystalline solid |
Description | Nicotinamide is a precursor of NAD (Item No. 16077) and NADP (Item No. 10004675), which serve essential functions in modulating cellular redox status and controlling signaling and transcriptional events. 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide produced by the action of nicotinamide N-methyltransferase (NNMT; Item No. 15138). It demonstrates antithrombotic and anti-inflammatory properties through direct action on the endothelium by a mechanism involving the prostacyclin pathway and by improving nitric oxide bioavailability. Aggressive cancer cell lines are reported to have higher levels of MNA due to increased NNMT-directed transfer of methyl groups from S-adenosyl-L-methionine to nicotinamide, implicating a role for MNA in cancer cell metabolism. |
Related CAS | 3106-60-3 (Parent) |
Synonyms | 1-methyl-3-carbamoylpyridinium 1-methylnicotinamide 3-(aminocarbonyl)-1-methylpyridinium N(1)-methylnicotinamide N(1)-methylnicotinamide bromide N(1)-methylnicotinamide chloride N(1)-methylnicotinamide cyanide N(1)-methylnicotinamide fluoride N(1)-methylnicotinamide iodide N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled N(1)-methylnicotinamide methylsulfate N(1)-methylnicotinamide perchlorate N(1)-methylnicotinamide tetrafluoroborate (1-) N1-methylnicotinamide pyridinium, 3-(aminocarbonyl)-1-methyl- trigonellamide chloride trigonellinamide |
PubChem Compound | 70495 |
Last Modified | Nov 11 2021 |
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